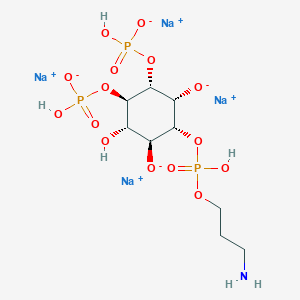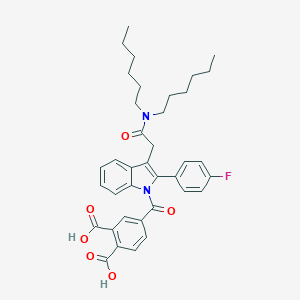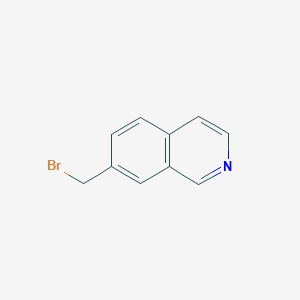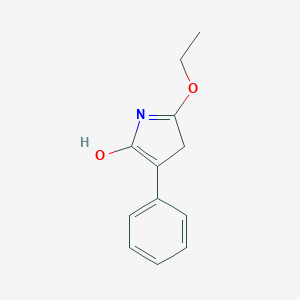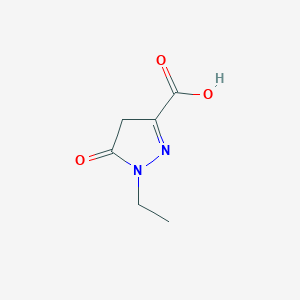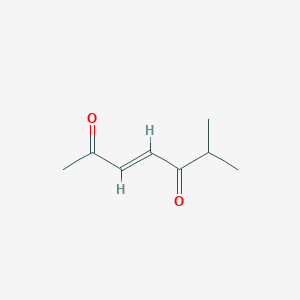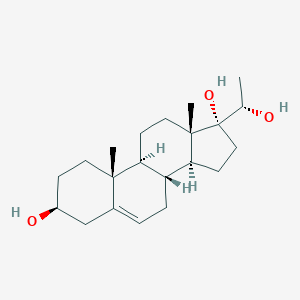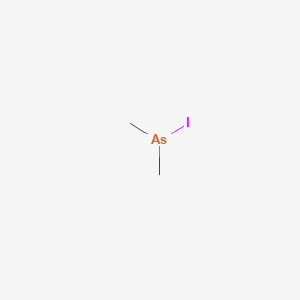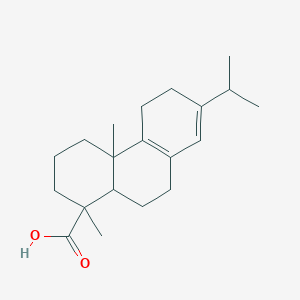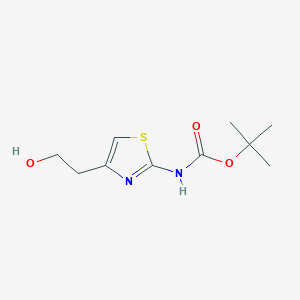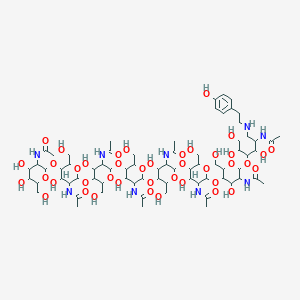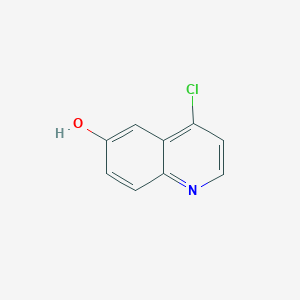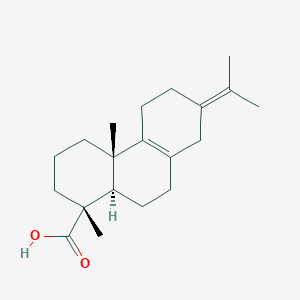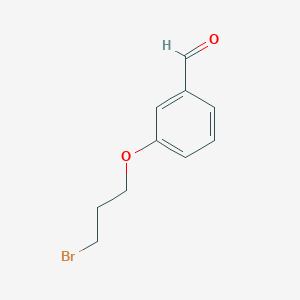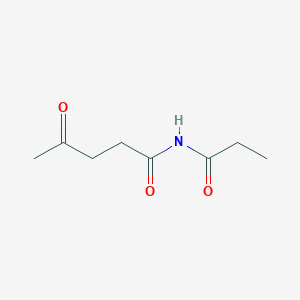
4-oxo-N-propanoylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-propanoylpentanamide, also known as acetylacetone oxime or AAO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. AAO is a versatile molecule that can be synthesized using different methods and has been found to possess a range of biochemical and physiological effects, making it an attractive candidate for research in different areas.
Mécanisme D'action
The mechanism of action of AAO is complex and involves the formation of a stable complex with metal ions, which can lead to the inhibition of various enzymatic reactions. AAO has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
AAO has been found to possess a range of biochemical and physiological effects, including the ability to chelate metal ions, inhibit various enzymatic reactions, and scavenge free radicals. AAO has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AAO in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for studying metal ion-dependent enzymatic reactions. However, AAO can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on AAO, including the development of new synthesis methods, the study of its potential use as a chelating agent in the treatment of metal poisoning, and the investigation of its potential use in the treatment of inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of AAO and its potential applications in different scientific fields.
Conclusion
In conclusion, 4-oxo-N-propanoylpentanamide, or AAO, is a versatile molecule that has been extensively studied for its potential applications in various scientific fields. AAO can be synthesized using different methods and has been found to possess a range of biochemical and physiological effects, making it an attractive candidate for research in different areas. While there are some limitations to its use in lab experiments, there are several potential future directions for research on AAO, making it an exciting area of study for scientists in different fields.
Méthodes De Synthèse
One of the most common methods used for synthesizing AAO is the reaction between 4-oxo-N-propanoylpentanamidee and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of AAO, which can be purified using different techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
AAO has been used in various scientific research applications, including as a ligand for metal ions, a catalyst for organic reactions, and a reagent for the determination of various analytes. AAO has also been studied for its potential use as a chelating agent in the treatment of metal poisoning.
Propriétés
Numéro CAS |
152123-52-9 |
|---|---|
Nom du produit |
4-oxo-N-propanoylpentanamide |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
4-oxo-N-propanoylpentanamide |
InChI |
InChI=1S/C8H13NO3/c1-3-7(11)9-8(12)5-4-6(2)10/h3-5H2,1-2H3,(H,9,11,12) |
Clé InChI |
ZCLZJQMZGQOWHD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)CCC(=O)C |
SMILES canonique |
CCC(=O)NC(=O)CCC(=O)C |
Synonymes |
Pentanamide, 4-oxo-N-(1-oxopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



